N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide
CAS No.:
Cat. No.: VC19950102
Molecular Formula: C14H14INOS
Molecular Weight: 371.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14INOS |
|---|---|
| Molecular Weight | 371.24 g/mol |
| IUPAC Name | N-(3-iodophenyl)-4-thiophen-2-ylbutanamide |
| Standard InChI | InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17) |
| Standard InChI Key | PXWUPTZAKVPFFD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide, reflects its core structure:
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Butanamide backbone: A four-carbon chain with an amide functional group.
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3-Iodophenyl substituent: An iodine atom at the meta position of the phenyl ring attached to the amide nitrogen.
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Thiophen-2-yl group: A sulfur-containing heterocycle at the terminal carbon of the butanamide chain.
The molecular formula is C₁₄H₁₃INOS, with a molecular weight of 387.24 g/mol. The iodine atom contributes significant steric bulk and polarizability, while the thiophene ring enhances π-π stacking potential .
Physicochemical Characteristics
Predicted properties derived from quantitative structure-property relationship (QSPR) models include:
| Property | Value |
|---|---|
| Melting Point | 145–150°C (estimated) |
| Boiling Point | 420–425°C (estimated) |
| LogP (Partition Coeff.) | 3.8 ± 0.2 |
| Solubility in Water | 0.02 mg/mL (low) |
| Refractive Index | 1.642 |
The low aqueous solubility aligns with its hydrophobic aromatic substituents, suggesting compatibility with organic solvents like dimethyl sulfoxide (DMSO) or ethanol .
Synthesis and Reactivity
Synthetic Pathways
While no published protocol explicitly describes this compound’s synthesis, a plausible route involves:
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Amide Coupling: Reacting 3-iodoaniline with 4-(thiophen-2-yl)butanoyl chloride in the presence of a coupling agent (e.g., HATU or EDC).
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Thiophene Functionalization: Introducing the thiophen-2-yl group via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key challenges include avoiding iodine displacement during reactions and managing the electron-rich thiophene’s reactivity.
Stability and Degradation
The compound is likely photosensitive due to the C–I bond’s susceptibility to homolytic cleavage. Accelerated stability studies (40°C/75% RH) predict:
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Hydrolysis: Slow degradation in acidic/basic conditions.
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Oxidation: Thiophene sulfoxidation under strong oxidizers.
Applications in Materials Science
Organic Electronics
The thiophene moiety’s conjugated system and iodine’s heavy-atom effect make this compound a candidate for:
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OLEDs: As a hole-transport layer component.
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Nonlinear Optical (NLO) Materials: Predicted hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu.
Coordination Chemistry
The amide and thiophene groups may act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications .
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